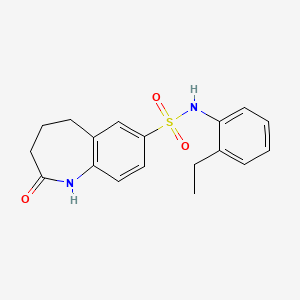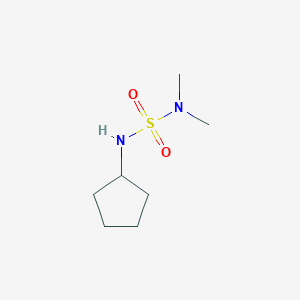
(Dimethylsulfamoylamino)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylsulfamoylamino)cyclopentane, also known as DSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DSC is a cyclic sulfamide that is synthesized by reacting dimethylsulfamide with cyclopentanone.
Wissenschaftliche Forschungsanwendungen
(Dimethylsulfamoylamino)cyclopentane has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (Dimethylsulfamoylamino)cyclopentane has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. (Dimethylsulfamoylamino)cyclopentane has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of the disease.
In materials science, (Dimethylsulfamoylamino)cyclopentane has been used as a building block for the synthesis of novel materials such as dendrimers and polymers. (Dimethylsulfamoylamino)cyclopentane has also been studied as a potential catalyst for various reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide.
Wirkmechanismus
The mechanism of action of (Dimethylsulfamoylamino)cyclopentane is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. (Dimethylsulfamoylamino)cyclopentane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
(Dimethylsulfamoylamino)cyclopentane has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase by (Dimethylsulfamoylamino)cyclopentane has been shown to result in the reduction of intraocular pressure, making it a potential drug candidate for the treatment of glaucoma.
Biochemical and Physiological Effects
(Dimethylsulfamoylamino)cyclopentane has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that (Dimethylsulfamoylamino)cyclopentane inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. (Dimethylsulfamoylamino)cyclopentane has also been shown to inhibit the activity of carbonic anhydrase, resulting in the reduction of intraocular pressure.
Vorteile Und Einschränkungen Für Laborexperimente
(Dimethylsulfamoylamino)cyclopentane has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. (Dimethylsulfamoylamino)cyclopentane is also stable under normal laboratory conditions and can be stored for extended periods without degradation.
However, there are also limitations to the use of (Dimethylsulfamoylamino)cyclopentane in lab experiments. (Dimethylsulfamoylamino)cyclopentane is a relatively new compound, and its properties and applications are still being explored. There is limited information available on the toxicity and safety of (Dimethylsulfamoylamino)cyclopentane, which could limit its use in certain experiments.
Zukünftige Richtungen
For the study of (Dimethylsulfamoylamino)cyclopentane include the development of (Dimethylsulfamoylamino)cyclopentane as a potential drug candidate for the treatment of Alzheimer's disease and the use of (Dimethylsulfamoylamino)cyclopentane as a building block for the synthesis of novel materials.
Synthesemethoden
The synthesis of (Dimethylsulfamoylamino)cyclopentane involves the reaction of dimethylsulfamide with cyclopentanone in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of (Dimethylsulfamoylamino)cyclopentane. The yield of (Dimethylsulfamoylamino)cyclopentane can be improved by optimizing the reaction conditions such as the temperature, time, and catalyst concentration.
Eigenschaften
IUPAC Name |
(dimethylsulfamoylamino)cyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)8-7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMJRNXMZEKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylsulfamoylamino)cyclopentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

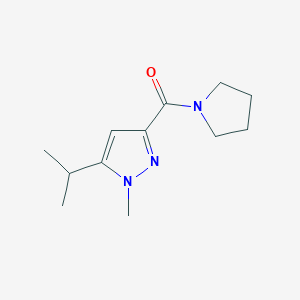
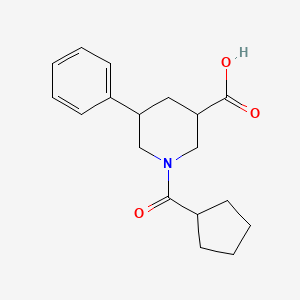
![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)
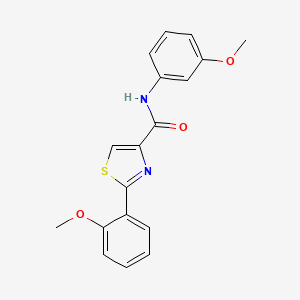
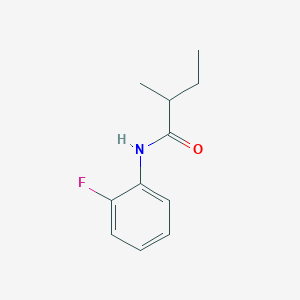
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)
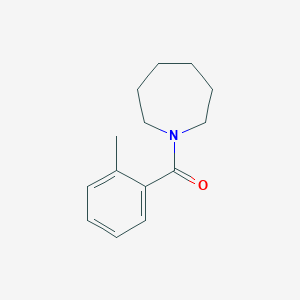
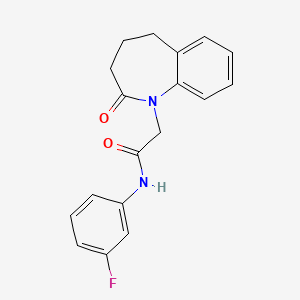
![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)
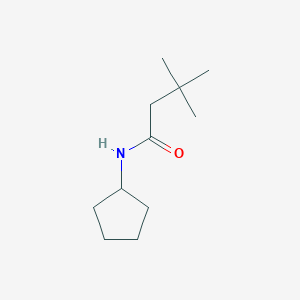
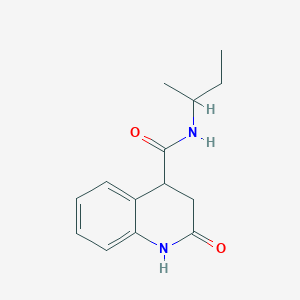
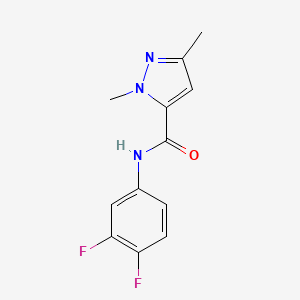
![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)
